![molecular formula C11H10N2O3S B8076236 1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B8076236.png)
1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “4-(Methylsulfonyl)acetophenone” has been used in the synthesis of “3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone” and “Bromo-4-methylsulfonylacetophenone”, an intermediate for preparing "DL-threo-2-dichloroacetamido-1-(4-methylsulfonylphenyl)-1,3-propanediol" . The synthesis process typically involves refluxing the reaction mixture for several hours, followed by filtration .Molecular Structure Analysis
The molecular structure of “4-(Methylsulfonyl)acetophenone” includes a methylsulfonyl group attached to a phenyl ring, which is further connected to an acetophenone group . The compound has a molecular weight of 198.24 .Chemical Reactions Analysis
The compound “4-(Methylsulfonyl)acetophenone” and its derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of “3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone” and "Bromo-4-methylsulfonylacetophenone" .Physical And Chemical Properties Analysis
The compound “4-(Methylsulfonyl)acetophenone” is a tan to pink-brown powder . It has a melting point of 126-129 °C . The compound is soluble in polar organic solvents.Scientific Research Applications
Synthesis and Antimicrobial Activity : A study by Hamed et al. (2020) involved synthesizing heteroaryl pyrazole derivatives and evaluating their antimicrobial activities against various bacterial and fungal strains. The antimicrobial activity varied based on the type of Schiff base moiety, and the synthesized compounds showed no cytotoxic activity (Hamed et al., 2020).
Crystal Structure Analysis : Xu and Shi (2011) synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and analyzed its crystal structure using X-ray diffraction, revealing specific molecular configurations and interactions (Xu & Shi, 2011).
Antioxidant and Anti-inflammatory Activity : Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. Some compounds showed potent antioxidant activity, and others exhibited significant anti-inflammatory activity (Sudha et al., 2021).
Design and Synthesis for Antimicrobial Agents : Bhat et al. (2016) synthesized a series of pyrazole derivatives with antimicrobial and antioxidant activities. The anti-bacterial properties were supported by molecular docking studies, suggesting potential as E. coli enzyme inhibitors (Bhat et al., 2016).
Ultrasound-Assisted Synthesis and Biological Investigations : Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group. These compounds showed promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015).
Molecular Structure and Interactions : The study by Trilleras et al. (2014) revealed the molecular interactions and configurations of specific pyrazole derivatives, contributing to the understanding of their chemical properties (Trilleras et al., 2014).
Synthesis and Anticonvulsant and Analgesic Studies : Viveka et al. (2015) synthesized new pyrazole analogues and evaluated their anticonvulsant and analgesic activities. Some compounds displayed potent activities without toxicity (Viveka et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)pyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-17(15,16)11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDAXFYXFHZLEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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